1,26-Hexacosanediol
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Overview
Description
1,26-Hexacosanediol is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. This compound is characterized by its long carbon chain and the presence of two hydroxyl groups at the first and twenty-sixth positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,26-Hexacosanediol can be synthesized through various methods, including the reduction of long-chain fatty acids or esters. One common method involves the hydrogenation of hexacosanoic acid or its derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the large-scale hydrogenation of hexacosanoic acid or its esters. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,26-Hexacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic acid or hexacosanone.
Reduction: Hexacosane.
Substitution: Various substituted hexacosanediol derivatives.
Scientific Research Applications
1,26-Hexacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 1,26-Hexacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,24-Tetracosanediol
- 1,28-Octacosanediol
- 1,30-Triacontanediol
Comparison
1,26-Hexacosanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to 1,24-Tetracosanediol and 1,28-Octacosanediol, it has a longer carbon chain, which can influence its physical properties and reactivity. The specific positioning of the hydroxyl groups also affects its chemical behavior and interactions with other molecules .
Properties
CAS No. |
15541-01-2 |
---|---|
Molecular Formula |
C26H54O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
hexacosane-1,26-diol |
InChI |
InChI=1S/C26H54O2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h27-28H,1-26H2 |
InChI Key |
IDELJCANVIPGPV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCO)CCCCCCCCCCCCO |
melting_point |
110.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
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